molecular formula C18H28N2O6S B11601455 1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide

1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide

Cat. No.: B11601455
M. Wt: 400.5 g/mol
InChI Key: NCKCKMKOLDAGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(3-METHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(3-METHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable amines and carboxylic acid derivatives.

    Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base.

    Methoxylation: The methoxy groups are introduced through methylation reactions using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(3-METHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(3-METHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-METHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(3-METHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of methoxy groups and the sulfonyl moiety can significantly influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C18H28N2O6S

Molecular Weight

400.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-(3-methoxypropyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H28N2O6S/c1-24-12-4-9-19-18(21)14-7-10-20(11-8-14)27(22,23)15-5-6-16(25-2)17(13-15)26-3/h5-6,13-14H,4,7-12H2,1-3H3,(H,19,21)

InChI Key

NCKCKMKOLDAGIR-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.